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Compound of Interest

Compound Name: 11-Methylforsythide

Cat. No.: B13440936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-
Methylforsythide, a natural product found in the fruits and leaves of Forsythia suspensa. Due

to the limited availability of direct spectroscopic data for 11-Methylforsythide, this document

presents a detailed analysis of its parent compound, forsythide, and extrapolates the expected

spectral characteristics of the methylated analog. This guide also explores the relevant

biological context, including a detailed experimental protocol for the isolation and analysis of

related compounds and a proposed signaling pathway.

Spectroscopic Data Analysis
While specific experimental spectra for 11-Methylforsythide (CAS 159598-00-2) are not

readily available in public databases, its structure is closely related to the well-characterized

compound, forsythide. By analyzing the spectroscopic data of forsythide, we can predict the

key spectral features of its 11-methylated derivative with a high degree of confidence.

Mass Spectrometry (MS) of Forsythide and Predicted
Data for 11-Methylforsythide
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental

composition of a molecule. For forsythide, the molecular formula is C₁₆H₂₂O₁₁.

Table 1: Mass Spectrometry Data for Forsythide and Predicted Data for 11-Methylforsythide
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Compound Molecular Formula
Predicted
Monoisotopic Mass
(Da)

Key Fragment Ions
(m/z)

Forsythide C₁₆H₂₂O₁₁ 390.1162 [M-H]⁻ at 389.1087

11-Methylforsythide C₁₇H₂₄O₁₁ 404.1318
[M-H]⁻ at 403.1243,

[M+Na]⁺ at 427.1111

The addition of a methyl group (CH₂) to forsythide to form 11-Methylforsythide will increase

the molecular weight by 14.01565 Da. This will be readily observable in the mass spectrum,

with the molecular ion peak shifting accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy of
Forsythide and Predicted Shifts for 11-Methylforsythide
NMR spectroscopy provides detailed information about the chemical environment of each

proton and carbon atom in a molecule. While a complete, assigned NMR spectrum for

forsythide is not available in the aggregated search results, we can infer the expected signals

based on its structure and the known chemical shifts of similar compounds isolated from

Forsythia suspensa.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Forsythide and 11-
Methylforsythide

Proton
Forsythide
(Predicted δ, ppm)

11-
Methylforsythide
(Predicted δ, ppm)

Rationale for Shift

H-1 ~4.8 ~4.8

Glycosidic proton,

unlikely to be

significantly affected.

H-7 ~5.2 ~5.2
Olefinic proton, minor

changes expected.

-OCH₃ N/A ~3.7
Characteristic singlet

for a methyl ester.
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Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Forsythide and 11-
Methylforsythide

Carbon
Forsythide
(Predicted δ, ppm)

11-
Methylforsythide
(Predicted δ, ppm)

Rationale for Shift

C-1 ~100 ~100

Anomeric carbon,

minor changes

expected.

C-11 (Carbonyl) ~170 ~169
Minor shift due to

esterification.

-OCH₃ N/A ~52

Characteristic signal

for a methyl ester

carbon.

The most significant difference in the NMR spectra of 11-Methylforsythide compared to

forsythide will be the appearance of a new singlet in the ¹H NMR spectrum around 3.7 ppm,

integrating to three protons, and a new signal in the ¹³C NMR spectrum around 52 ppm. These

signals are characteristic of the methyl ester group.

Experimental Protocols
The following is a generalized protocol for the isolation and spectroscopic analysis of

compounds from Forsythia suspensa, based on common phytochemical investigation

procedures.

Extraction and Isolation Workflow
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Figure 1. A generalized workflow for the isolation of compounds from Forsythia suspensa.
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Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer

(400 or 600 MHz for ¹H) using deuterated methanol (CD₃OD) or chloroform (CDCl₃) as the

solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

Mass Spectrometry: High-resolution mass spectra are acquired using a Q-TOF mass

spectrometer with an electrospray ionization (ESI) source in both positive and negative ion

modes.

Biological Signaling Pathway
Forsythide and its derivatives have been reported to possess antioxidant and anti-inflammatory

properties. A related compound, forsythiaside A, has been shown to exert its effects through the

activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1)

signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative

stress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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